Hexa(p-carboxyphenoxy)cyclotriphosphazene Hexa(p-carboxyphenoxy)cyclotriphosphazene
Brand Name: Vulcanchem
CAS No.: 69322-61-8
VCID: VC8362463
InChI: InChI=1S/C42H30N3O18P3/c46-37(47)25-1-13-31(14-2-25)58-44-64(60-33-17-5-27(6-18-33)39(50)51)43-66(62-35-21-9-29(10-22-35)41(54)55,63-36-23-11-30(12-24-36)42(56)57)45(59-32-15-3-26(4-16-32)38(48)49)65(44)61-34-19-7-28(8-20-34)40(52)53/h1-24H,(H,46,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55)(H,56,57)
SMILES: C1=CC(=CC=C1C(=O)O)ON2P(N=P(N(P2OC3=CC=C(C=C3)C(=O)O)OC4=CC=C(C=C4)C(=O)O)(OC5=CC=C(C=C5)C(=O)O)OC6=CC=C(C=C6)C(=O)O)OC7=CC=C(C=C7)C(=O)O
Molecular Formula: C42H30N3O18P3
Molecular Weight: 957.6 g/mol

Hexa(p-carboxyphenoxy)cyclotriphosphazene

CAS No.: 69322-61-8

Cat. No.: VC8362463

Molecular Formula: C42H30N3O18P3

Molecular Weight: 957.6 g/mol

* For research use only. Not for human or veterinary use.

Hexa(p-carboxyphenoxy)cyclotriphosphazene - 69322-61-8

Specification

CAS No. 69322-61-8
Molecular Formula C42H30N3O18P3
Molecular Weight 957.6 g/mol
IUPAC Name 4-[[2,3,4,4,6-pentakis(4-carboxyphenoxy)-1,3,5-triaza-2,4λ5,6-triphosphacyclohex-4-en-1-yl]oxy]benzoic acid
Standard InChI InChI=1S/C42H30N3O18P3/c46-37(47)25-1-13-31(14-2-25)58-44-64(60-33-17-5-27(6-18-33)39(50)51)43-66(62-35-21-9-29(10-22-35)41(54)55,63-36-23-11-30(12-24-36)42(56)57)45(59-32-15-3-26(4-16-32)38(48)49)65(44)61-34-19-7-28(8-20-34)40(52)53/h1-24H,(H,46,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55)(H,56,57)
Standard InChI Key DNUVHNMSYKXWOY-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)O)ON2P(N=P(N(P2OC3=CC=C(C=C3)C(=O)O)OC4=CC=C(C=C4)C(=O)O)(OC5=CC=C(C=C5)C(=O)O)OC6=CC=C(C=C6)C(=O)O)OC7=CC=C(C=C7)C(=O)O
Canonical SMILES C1=CC(=CC=C1C(=O)O)ON2P(N=P(N(P2OC3=CC=C(C=C3)C(=O)O)OC4=CC=C(C=C4)C(=O)O)(OC5=CC=C(C=C5)C(=O)O)OC6=CC=C(C=C6)C(=O)O)OC7=CC=C(C=C7)C(=O)O

Introduction

Synthesis and Structural Characterization

Synthetic Pathways

The synthesis typically involves a two-step nucleophilic substitution reaction starting from HCCP :

  • Chlorine Substitution: HCCP reacts with p-hydroxyphenoxy groups under basic conditions (e.g., Cs2_2CO3_3) to form hexa(p-hydroxyphenoxy)cyclotriphosphazene.

  • Carboxylation: The hydroxyl groups are oxidized to carboxyl groups using agents like pyridinium chlorochromate (PCC) or through aldehyde intermediates .

Key Reaction Conditions:

  • Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).

  • Temperature: Reflux (60–80°C) for substitution; room temperature for carboxylation.

  • Yield: 80–90% after purification .

Structural Analysis

Spectroscopic and crystallographic data confirm the structure:

  • FT-IR: Absence of P–Cl stretches (~600 cm1^{-1}) and presence of C=O stretches (~1700 cm1^{-1}) .

  • NMR:

    • 31P^{31}\text{P} NMR: Single peak at 7–8 ppm, indicating equivalent phosphorus environments .

    • 1H^{1}\text{H} NMR: Aromatic protons at 6.8–7.2 ppm; carboxyl protons at 12–13 ppm .

  • X-ray Diffraction: Hexagonal crystal symmetry with P–N bond lengths of 1.58–1.62 Å.

PropertyValue/DescriptionSource
Molecular Weight957.62 g/mol
Melting Point>300°C (decomposes)
SolubilityDMSO, DMF; insoluble in water

Applications in Advanced Materials

Metal-Organic Frameworks (MOFs)

Hexa(p-carboxyphenoxy)cyclotriphosphazene serves as a polydentate ligand for MOFs due to its six carboxyl groups. Examples include:

  • Lanthanide MOFs: High surface area (1,200–1,500 m2^2/g) and CO2_2 adsorption capacity (4.2 mmol/g at 298 K).

  • Zinc-Based MOFs: Enhanced photocatalytic activity for dye degradation under visible light .

Flame Retardancy

The compound acts as a flame retardant in polymers (e.g., epoxy resins, polyurethanes) through:

  • Char Formation: Promotes a protective carbon layer at 400–600°C .

  • Gas-Phase Radical Trapping: Releases phosphorous radicals (PO^\cdot) to quench H^\cdot and OH^\cdot .

Polymer MatrixPeak Heat Release Rate ReductionLOI Improvement
Epoxy Resin45%28% → 34%
Polyurethane38%22% → 29%

Data adapted from studies on analogous cyclotriphosphazenes .

Dielectric Properties

The aromatic and polar carboxyl groups enhance dielectric constants (ε\varepsilon):

  • Epoxy Composites: ε=4.24.6\varepsilon = 4.2–4.6 at 1 MHz, suitable for high-frequency insulators .

Recent Research Advancements

Enhanced Synthesis Methods

Recent efforts focus on optimizing carboxylation:

  • Microwave-Assisted Synthesis: Reduces reaction time from 24 h to 2 h with comparable yields .

  • Green Solvents: Use of cyclopentyl methyl ether (CPME) lowers environmental impact .

Hybrid Materials

  • Silica Nanoparticle Composites: Improve mechanical strength (tensile strength ↑ 30%) and flame resistance.

  • Covalent Organic Frameworks (COFs): Achieve proton conductivity of 0.12 S/cm at 80°C .

Challenges and Future Directions

Despite its promise, challenges remain:

  • Scalability: Multi-step synthesis complicates large-scale production.

  • Cost: High purity HCCP and carboxylation agents increase expenses.

Future research may explore:

  • Biomedical Applications: Drug delivery via pH-responsive carboxyl groups.

  • Energy Storage: MOFs for lithium-sulfur batteries.

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